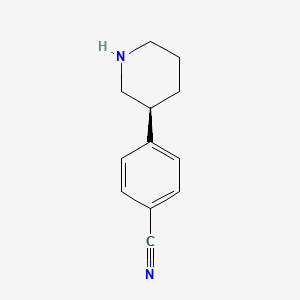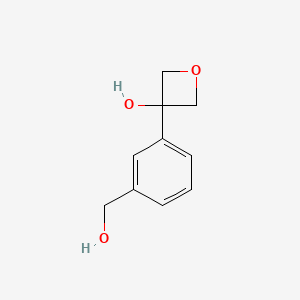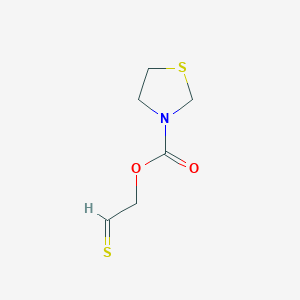![molecular formula C9H5N3S B11908971 [1,2,5]Thiadiazolo[3,4-f]quinoline CAS No. 440-52-8](/img/structure/B11908971.png)
[1,2,5]Thiadiazolo[3,4-f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Thiadiazolo[3,4-f]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes both a thiadiazole and a quinoline moiety. The unique structure of this compound imparts it with a range of chemical and biological properties, making it a valuable target for synthetic and application-oriented research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Thiadiazolo[3,4-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiadiazoles with aldehydes and active methylene compounds in the presence of catalysts. For instance, a one-pot synthesis can be achieved using microwave irradiation in acetic acid, which facilitates the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, has been reported to enhance the efficiency of the synthesis. This method not only provides excellent yields but also adheres to green chemistry principles by utilizing eco-friendly solvents and conditions .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,5]Thiadiazolo[3,4-f]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions include a variety of substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
[1,2,5]Thiadiazolo[3,4-f]quinoline has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: In biological research, this compound derivatives have shown promising antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent against various bacterial and fungal strains.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of [1,2,5]Thiadiazolo[3,4-f]quinoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and disrupting cellular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
[1,3,4]Thiadiazolo[3,2-a]pyrimidine: This compound shares a similar thiadiazole moiety but differs in the fused ring system, leading to distinct chemical and biological properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidine: Another related compound with a different fused ring structure, which affects its reactivity and applications.
[1,2,5]Thiadiazolo[3,4-g]quinoxaline: This compound has a similar thiadiazole moiety but is fused with a quinoxaline ring, resulting in different electronic and optical properties.
Uniqueness
The uniqueness of [1,2,5]Thiadiazolo[3,4-f]quinoline lies in its specific fused ring system, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications, ranging from medicinal chemistry to materials science.
Propiedades
Número CAS |
440-52-8 |
|---|---|
Fórmula molecular |
C9H5N3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
[1,2,5]thiadiazolo[3,4-f]quinoline |
InChI |
InChI=1S/C9H5N3S/c1-2-6-7(10-5-1)3-4-8-9(6)12-13-11-8/h1-5H |
Clave InChI |
LVLLAMPLVRIJEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=NSN=C23)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)

![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)

![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)






![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)

